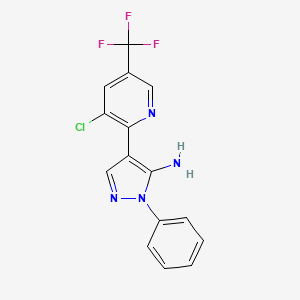
4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-1-フェニル-1H-ピラゾール-5-アミン
説明
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H10ClF3N4 and its molecular weight is 338.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬業界
この化合物は、NS5B阻害剤として、新規イミダゾ[1,2-a]ピリジン-クマリンハイブリッド分子の合成に用いられてきました。これらは、C型肝炎の治療に用いられる可能性があります . さらに、トリフルオロメチル基を持つFDA承認薬の文脈で言及されており、医薬品化学における関連性を示唆しています .
農薬産業
この化合物は、細菌のホスホパンテテイニルトランスフェラーゼ(PPTase)の強力な阻害剤として同定されています。PPTaseは、二次代謝を減衰させ、細菌の増殖を阻止する役割を果たしています . これは、農業における抗菌剤としての潜在的な用途を示しています。
抗菌活性
化合物が効果的な抗菌剤となるためには、細菌の増殖を効果的に阻止するために、AcpS-PPTaseとSfp-PPTaseの両方の酵素を標的にする必要があると仮定されています . この化合物は、AcpS-PPTaseに対する効力を最適化することにより、新しい抗菌剤の開発に役立つ可能性があります。
作用機序
Target of Action
The primary target of the compound 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function . This interaction results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria By inhibiting PPTases, the compound disrupts these pathways, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable bioavailability and selective toxicity profile.
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and the thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
生化学分析
Biochemical Properties
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This enzyme is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine on cellular processes are profound. It has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . The compound influences cell function by inhibiting the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and survival . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial proliferation .
Molecular Mechanism
At the molecular level, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine exerts its effects through binding interactions with bacterial PPTase. This binding inhibits the enzyme’s activity, preventing the post-translational modification essential for bacterial cell viability . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function and leading to the inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine change over time. The compound has been shown to be stable under various conditions, with its inhibitory effects on bacterial growth persisting over extended periods . Long-term studies have demonstrated that the compound maintains its efficacy in inhibiting bacterial PPTase, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is involved in metabolic pathways related to bacterial secondary metabolism. It interacts with enzymes such as PPTase, affecting the production of metabolites essential for bacterial growth . The compound’s inhibition of PPTase disrupts these metabolic pathways, leading to reduced bacterial proliferation .
Transport and Distribution
Within cells and tissues, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on bacterial PPTase . The compound’s distribution is crucial for its efficacy in inhibiting bacterial growth.
Subcellular Localization
The subcellular localization of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is primarily within bacterial cells, where it targets PPTase . The compound’s structure allows it to be directed to specific compartments within the bacterial cell, ensuring its effective inhibition of the enzyme . This targeted localization is essential for its role in disrupting bacterial metabolic pathways and inhibiting growth.
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-12-6-9(15(17,18)19)7-21-13(12)11-8-22-23(14(11)20)10-4-2-1-3-5-10/h1-8H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLGZRJRGMGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


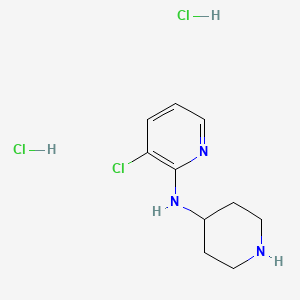

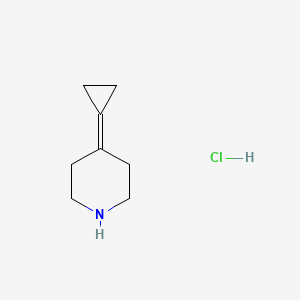
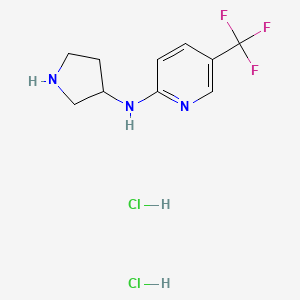
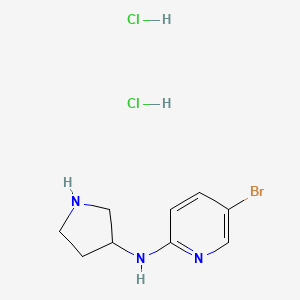
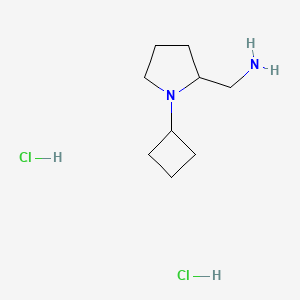
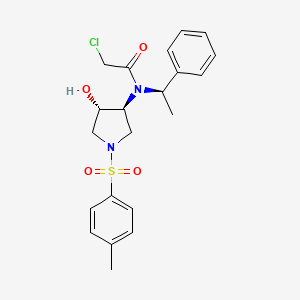
![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
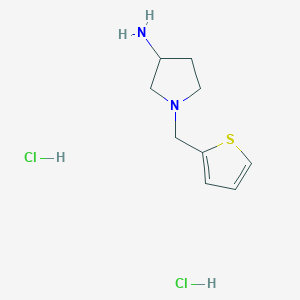

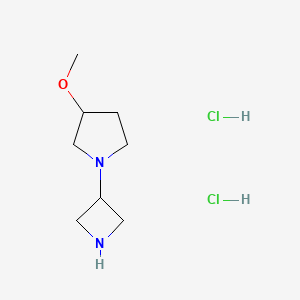
![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)
